2,5-Cyclohexadien-1-one, 3-bromo-4,4-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadien-1-one, 3-bromo-4,4-dimethoxy- is an organic compound with the molecular formula C8H9BrO3. This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a cyclohexadienone ring. It is a derivative of cyclohexadienone and is known for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 3-bromo-4,4-dimethoxy- typically involves the bromination of 4,4-dimethoxy-2,5-cyclohexadien-1-one. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadien-1-one, 3-bromo-4,4-dimethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexadienol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted cyclohexadienones with various functional groups.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include cyclohexadienol derivatives.
Scientific Research Applications
2,5-Cyclohexadien-1-one, 3-bromo-4,4-dimethoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadien-1-one, 3-bromo-4,4-dimethoxy- involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. This mechanism is being studied for its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethoxy-2,5-cyclohexadien-1-one: Similar structure but lacks the bromine atom.
2,5-Cyclohexadien-1-one, 3,4,4-trimethyl-: Similar structure with methyl groups instead of methoxy groups.
2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one: Contains multiple bromine atoms and exhibits different reactivity.
Uniqueness
2,5-Cyclohexadien-1-one,
Properties
CAS No. |
72054-82-1 |
---|---|
Molecular Formula |
C8H9BrO3 |
Molecular Weight |
233.06 g/mol |
IUPAC Name |
3-bromo-4,4-dimethoxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H9BrO3/c1-11-8(12-2)4-3-6(10)5-7(8)9/h3-5H,1-2H3 |
InChI Key |
BMNNRIBGSKUTMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C=CC(=O)C=C1Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.